Cas no 70315-68-3 (3-bromo-6-nitro-1H-indazole)
3-bromo-6-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-nitroindazole
- 3-Bromo-6-Nitro-Indazole
- 3-Bromo-6-nitro-1H-indazole
- 1H-Indazole,3-bromo-6-nitro-
- 3-Bromo-6-nitro (1H)indazole
- 3-bromo-6-nitro-2H-indazole
- 3-Brom-6-nitro-1(2)H-indazol
- 3-Brom-6-nitro-indazol
- 3-bromo-6-nitro-1(2)H-indazole
- 3-Bromo-6-nitroindazol
- AKOS005072391
- AC-13692
- 3-Bromo-6-nitro indazole
- PB26182
- InChI=1/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10
- 1H-indazole, 3-bromo-6-nitro-
- DTXSID80348775
- FT-0641289
- AMY9470
- A9278
- SCHEMBL21802601
- MFCD06410881
- 3-bromo-6-nitro1H-indazole
- EN300-7370347
- SY064779
- JUKJZBGTZKOXPG-UHFFFAOYSA-N
- CS-W021880
- 3-bromo-6-nitro-1H-indazole;3-Bromo-6-nitroindazole
- EA-0876
- SCHEMBL2860178
- J-512077
- 70315-68-3
- DB-022369
- 3-bromo-6-nitro-1H-indazole
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- MDL: MFCD06410881
- Inchi: 1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
- InChI Key: JUKJZBGTZKOXPG-UHFFFAOYSA-N
- SMILES: BrC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.94900
- Monoisotopic Mass: 240.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
Experimental Properties
- Density: 1.965
- Melting Point: 235-236
- Boiling Point: 257°C at 760 mmHg
- Flash Point: 109.2°C
- Refractive Index: 1.763
- PSA: 74.50000
- LogP: 2.75680
3-bromo-6-nitro-1H-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-bromo-6-nitro-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-6-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067625-250mg |
3-Bromo-6-nitro-1H-indazole |
70315-68-3 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 067625-1g |
3-Bromo-6-nitro-1H-indazole |
70315-68-3 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 067625-5g |
3-Bromo-6-nitro-1H-indazole |
70315-68-3 | 95% | 5g |
£44.00 | 2022-03-01 | |
| Fluorochem | 067625-10g |
3-Bromo-6-nitro-1H-indazole |
70315-68-3 | 95% | 10g |
£73.00 | 2022-03-01 | |
| Alichem | A269001411-25g |
3-Bromo-6-nitroindazole |
70315-68-3 | 98% | 25g |
$262.60 | 2023-09-01 | |
| Alichem | A269001411-100g |
3-Bromo-6-nitroindazole |
70315-68-3 | 98% | 100g |
$637.00 | 2023-09-01 | |
| TRC | B686263-100mg |
3-Bromo-6-nitroindazole |
70315-68-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686263-250mg |
3-Bromo-6-nitroindazole |
70315-68-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686263-500mg |
3-Bromo-6-nitroindazole |
70315-68-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B686263-1g |
3-Bromo-6-nitroindazole |
70315-68-3 | 1g |
$ 98.00 | 2023-04-18 |
3-bromo-6-nitro-1H-indazole Suppliers
3-bromo-6-nitro-1H-indazole Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-bromo-6-nitro-1H-indazole
Comprehensive Overview of 3-Bromo-6-nitro-1H-indazole (CAS No. 70315-68-3): Properties, Applications, and Research Insights
3-Bromo-6-nitro-1H-indazole (CAS No. 70315-68-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. The compound belongs to the indazole family, a class of nitrogen-containing bicyclic structures known for their broad biological activities. With the increasing demand for novel drug candidates and functional materials, researchers are actively exploring the potential of nitro-substituted indazoles like this derivative.
The molecular formula of 3-bromo-6-nitro-1H-indazole is C7H4BrN3O2, featuring a bromine atom at the 3-position and a nitro group at the 6-position of the indazole core. This specific substitution pattern enhances its electrophilic character, making it a valuable intermediate in cross-coupling reactions and medicinal chemistry applications. Recent studies highlight its role in synthesizing kinase inhibitors and anticancer agents, aligning with the growing interest in targeted therapies.
From a synthetic perspective, 70315-68-3 serves as a pivotal building block for structure-activity relationship (SAR) studies. Its halogenated indazole scaffold allows for further functionalization via palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings. These transformations are frequently searched in academic databases, reflecting the compound's relevance in modern organic synthesis methodologies. Additionally, its nitro group can be reduced to an amine, enabling access to diverse bioactive derivatives.
In the context of drug discovery, 3-bromo-6-nitro-1H-indazole has been investigated for modulating enzyme inhibition pathways. Computational studies suggest its potential interaction with ATP-binding sites of proteins, a hot topic in precision medicine research. This aligns with frequent search queries like "indazole-based kinase inhibitors" or "nitroheterocycles in drug design," underscoring its interdisciplinary appeal.
Environmental and stability aspects of CAS 70315-68-3 are also critical for industrial applications. The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, DMF), a property often queried by chemists optimizing reaction conditions. Proper storage under inert atmospheres is recommended to preserve its reactivity, as the nitro group may decompose under prolonged light exposure—a consideration shared by many nitroaromatic compounds.
Emerging trends in green chemistry have spurred interest in sustainable derivatization of 3-bromo-6-nitro-1H-indazole. Researchers are exploring catalyst-free reactions and microwave-assisted synthesis to improve efficiency, addressing common search terms like "eco-friendly indazole functionalization." These advancements complement the compound's role in developing high-value fine chemicals.
Analytical characterization of 70315-68-3 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques frequently discussed in online forums. The compound's distinct 1H-NMR signals (e.g., aromatic protons at δ 8.5–7.5 ppm) provide diagnostic tools for quality control, a concern for both suppliers and end-users.
In summary, 3-bromo-6-nitro-1H-indazole (CAS No. 70315-68-3) represents a multifaceted compound bridging pharmaceutical innovation and methodological chemistry. Its structural versatility continues to inspire research across drug development, material science, and catalytic transformations, making it a recurring subject in scientific literature and patent applications.
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